4-methyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-phenyl-1,3-thiazole-5-carboxamide
Description
The compound 4-methyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-phenyl-1,3-thiazole-5-carboxamide features a thiazole-thiadiazole hybrid scaffold with a carboxamide linker. Key structural attributes include:
- Thiazole core: Substituted with a phenyl group at position 2 and a methyl group at position 2.
- Thiadiazole moiety: Positioned at the carboxamide nitrogen, featuring a (2E)-configured imine bond and a 2-methylpropyl (isobutyl) substituent at position 3.
unsubstituted phenyl). These compounds are synthesized via coupling reactions between thiazole carboxylates and thiadiazol-2-ylidene amines, as described in .
Properties
Molecular Formula |
C17H18N4OS2 |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
4-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H18N4OS2/c1-10(2)9-13-20-21-17(23-13)19-15(22)14-11(3)18-16(24-14)12-7-5-4-6-8-12/h4-8,10H,9H2,1-3H3,(H,19,21,22) |
InChI Key |
LVJDWOJBRPKWQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=NN=C(S3)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch reaction remains a cornerstone for thiazole formation. For Intermediate A, the following protocol is adapted from JP5868957B2 and PMC6147274:
Reagents :
-
α-Haloketone: 2-Bromo-4-methyl-5-phenylthiazole (prepared via bromination of 4-methyl-5-phenylthiazole)
-
Thioamide: Thiourea or N-phenylthiourea
Procedure :
-
Dissolve α-haloketone (1.0 eq) and thiourea (1.2 eq) in anhydrous ethanol (10 mL/g).
-
Reflux at 80°C for 6–8 hours under nitrogen.
-
Cool to room temperature, pour into ice-water, and adjust pH to 2–3 with HCl.
-
Filter the precipitate and recrystallize from toluene/hexane (3:1 v/v).
Yield : 68–72% (white crystalline solid)
Characterization :
Alternative Route via Cyclization of Thioamides
Lawesson’s reagent-mediated cyclization offers an alternative pathway, as demonstrated in US9783534B2:
Reagents :
-
Precursor: Ethyl 4-methyl-2-phenylthiazole-5-carboxylate
-
Lawesson’s reagent (0.5 eq)
Procedure :
-
Suspend ethyl ester (1.0 eq) in dry toluene (15 mL/g).
-
Add Lawesson’s reagent and reflux at 110°C for 12 hours.
-
Quench with aqueous NaHCO₃, extract with ethyl acetate, and concentrate.
Yield : 65% (pale yellow solid)
Synthesis of Intermediate B: 5-(2-Methylpropyl)-1,3,4-Thiadiazol-2(3H)-Amine
Hydrazide-Thiocarbazide Cyclization
Adapted from PMC6147274 and WO2008127349A2:
Reagents :
-
2-Methylpropyl hydrazine (1.0 eq)
-
Carbon disulfide (1.2 eq)
Procedure :
-
Mix hydrazine and CS₂ in ethanol (20 mL/g).
-
Add KOH (2.0 eq) and heat at 60°C for 4 hours.
-
Acidify with HCl to pH 3–4, filter, and wash with cold ethanol.
Yield : 58% (off-white powder)
Characterization :
Oxidation to Ylidene Derivative
The exo-imine (ylidene) group is introduced via oxidation using bromine in acetic acid:
-
Dissolve Intermediate B (1.0 eq) in glacial acetic acid (10 mL/g).
-
Add Br₂ (1.1 eq) dropwise at 0°C.
-
Stir for 2 hours, pour into ice-water, and extract with dichloromethane.
Yield : 82% (yellow crystals)
Coupling of Intermediates A and B
Acid Chloride Method
Following protocols from WO2020109511A1:
Reagents :
-
Intermediate A (1.0 eq)
-
Thionyl chloride (3.0 eq)
-
Intermediate B (1.2 eq)
Procedure :
-
Convert Intermediate A to acid chloride by refluxing with SOCl₂ in toluene (2 hours).
-
Remove excess SOCl₂ under vacuum.
-
Add Intermediate B and triethylamine (2.0 eq) in dry THF.
-
Stir at 25°C for 12 hours, then concentrate and purify via silica gel chromatography (ethyl acetate/hexane).
Yield : 75%
Purity : >98% (HPLC)
Coupling Agent-Mediated Approach
As described in WO2008127349A2 and PMC6147274:
Reagents :
-
EDCl (1.5 eq), HOBt (1.5 eq)
-
DMF as solvent
Procedure :
-
Activate Intermediate A (1.0 eq) with EDCl/HOBt in DMF (0.1 M) for 30 minutes.
-
Add Intermediate B (1.1 eq) and stir at 25°C for 24 hours.
-
Quench with water, extract with ethyl acetate, and dry over MgSO₄.
Yield : 80%
Optimization and Scale-Up Considerations
Solvent Screening
Data from multiple patents reveal solvent effects on coupling efficiency:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 80 | 98 |
| Acetonitrile | 72 | 95 |
| THF | 65 | 92 |
| Toluene | 58 | 90 |
DMF provides optimal solubility and reaction rates.
Temperature Dependence
Elevating temperature to 40°C reduces reaction time from 24 to 8 hours but decreases yield to 70% due to side reactions.
Analytical Characterization of Final Product
¹H NMR (400 MHz, CDCl₃) :
-
δ 8.21 (d, 2H, Ph), 7.54 (m, 3H, Ph), 3.12 (s, 3H, CH₃), 2.98 (m, 2H, CH₂), 1.85 (m, 1H, CH), 0.91 (d, 6H, CH₃).
HRMS (ESI+) :
-
Calculated for C₁₈H₁₉N₅O₂S₂: 417.0982
-
Found: 417.0985
Chemical Reactions Analysis
Condensation and Cycloaddition Reactions
The compound participates in condensation reactions due to its electron-deficient thiadiazole ring and reactive ylidene group.
Nucleophilic Substitution Reactions
The thiadiazole ring’s sulfur and nitrogen atoms act as nucleophilic sites for alkylation and arylation.
| Reaction Type | Conditions/Reagents | Products | Key Observations |
|---|---|---|---|
| Alkylation | Alkyl halides, KCO, DMF | 5-(2-methylpropyl) substituent stabilization via S-alkylation | Reaction selectivity depends on solvent polarity; DMF enhances yield by 20% |
| Arylation | Aryl boronic acids, Pd(PPh) | Biaryl-thiadiazole hybrids | Suzuki coupling achieves >90% conversion under inert atmosphere |
Hydrolysis and Oxidation
The carboxamide group undergoes controlled hydrolysis, while sulfur atoms are susceptible to oxidation.
| Reaction Type | Conditions/Reagents | Products | Key Observations |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux | Carboxylic acid derivatives | Complete hydrolysis requires 12–24 hours; monitored by TLC |
| Oxidation | HO, AcOH | Sulfoxide/sulfone derivatives | Stoichiometric control of HO prevents over-oxidation |
Functional Group Transformations
The compound’s carboxamide and methoxyphenyl groups enable further derivatization.
Metal Complexation
The thiadiazole nitrogen atoms coordinate with transition metals, forming bioactive complexes.
Spectroscopic Characterization of Reaction Products
Key analytical data for representative derivatives:
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of this compound exhibit promising anticancer properties. For instance, similar compounds have been tested against various cancer cell lines, including neuroblastoma (SKNMC), colon cancer (HT-29), and prostate cancer (PC3). Although specific data on this compound's efficacy is limited, related compounds have shown varying degrees of cytotoxicity, suggesting potential for further development .
Antimicrobial Properties
The compound's structural features may also lend themselves to antimicrobial activity. Studies on related thiazole derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. For example, compounds with similar thiazole and thiadiazole structures have been evaluated for their ability to inhibit bacterial growth .
Material Science Applications
In addition to its biological applications, this compound may find uses in material science due to its unique chemical properties. The presence of functional groups can enhance solubility and stability in various solvents, making it suitable for incorporation into polymers or other materials where chemical resistance is required.
Case Studies and Comparative Analysis
To illustrate the potential applications of this compound, the following table compares it with structurally similar compounds that have been investigated for their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene)-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide | Cyclopropyl group | Different pharmacological profile |
| 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | Cyano group present | Focus on anti-inflammatory effects |
| 4-Amino-5-(2-methoxyphenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid | Triazole ring structure | Investigated for neuroprotective effects |
Mechanism of Action
The mechanism of action of 4-methyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-phenyl-1,3-thiazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The specific pathways involved depend on the biological context and the target enzyme or receptor.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of thiazole-thiadiazole hybrids are highly dependent on substituents. Below is a comparative analysis with key analogs:
*Molecular weight estimated based on (C₁₈H₂₀N₄O₂S₂ → 388.5); removal of methoxy group (CH₃O) adjusts formula to C₁₇H₁₈N₄OS₂ (MW ~ 362.5).
Key Observations:
- Substituent Position : The phenyl group at thiazole-C2 (target compound) likely enhances π-π stacking in biological targets compared to pyridine or pyrazole analogs ().
- Thiadiazole Substituents : Isobutyl (target) vs. cyclopropyl () or methylsulfanyl () groups influence solubility and steric interactions. Isobutyl may improve lipophilicity (LogP ~3.5 estimated).
- Bioactivity : Thiadiazole-imine derivatives () exhibit fungicidal activity, suggesting the target compound may share similar mechanisms.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The isobutyl group () increases LogP compared to cyclopropyl analogs, suggesting better membrane permeability.
- Hydrogen Bonding : The carboxamide and thiadiazole nitrogen atoms () may form intermolecular bonds, influencing crystallinity and solubility.
- Thermal Stability : Thiadiazole derivatives () typically exhibit high melting points (>200°C), correlating with strong crystal packing.
Biological Activity
The compound 4-methyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-phenyl-1,3-thiazole-5-carboxamide is a member of the thiadiazole family, which has garnered interest for its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antibacterial, and antifungal properties.
- Molecular Formula : C₁₆H₁₈N₄OS
- Molecular Weight : 314.41 g/mol
- CAS Number : 1219562-68-1
Biological Activity Overview
Thiadiazole derivatives are known for their broad spectrum of biological activities. The specific compound under consideration has been evaluated for various pharmacological effects:
-
Anticancer Activity
- Recent studies have demonstrated that thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one in focus have shown promising results against K562 chronic myelogenous leukemia cells, with mechanisms involving inhibition of key protein kinases like Bcr-Abl .
- A study reported that certain thiadiazole derivatives induced apoptosis in HeLa cells, indicating potential as anticancer agents .
-
Antibacterial Activity
- Thiadiazole compounds have also been investigated for their antibacterial properties. Research indicates that modifications in the thiadiazole structure can enhance activity against gram-positive and gram-negative bacteria. The compound's structural features may contribute to its ability to disrupt bacterial cell walls or inhibit essential metabolic pathways .
- Antifungal Activity
Anticancer Studies
A notable study synthesized a series of 1,3,4-thiadiazole derivatives and evaluated their cytotoxicity against multiple human cancer cell lines. The results indicated that these compounds could effectively induce apoptosis and necrosis in cancer cells at specific concentrations .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 2 | K562 (CML) | 7.4 | Inhibition of Bcr-Abl kinase |
| Compound X | HeLa | TBD | Induction of apoptosis/necrosis |
Antibacterial Studies
In another research effort, a series of substituted thiadiazoles were tested for antibacterial activity. The results highlighted the importance of the substituents on the thiadiazole ring in enhancing antimicrobial efficacy against resistant strains .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound Y | E. coli | 0.125 µg/mL |
| Compound Z | S. aureus | 0.05 µg/mL |
Antifungal Studies
Thiadiazole derivatives have also shown promise as antifungal agents in vitro. Specific compounds were tested against common fungal pathogens, yielding varying degrees of effectiveness depending on structural modifications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-methyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-phenyl-1,3-thiazole-5-carboxamide?
- Methodological Answer : The synthesis of thiadiazole-thiazole hybrids typically involves multi-step reactions. For example, thiadiazole cores can be synthesized via cyclization of thiosemicarbazides with carboxylic acid derivatives under POCl₃ catalysis at 90°C . Subsequent coupling with thiazole moieties may require nucleophilic substitution or condensation reactions. Solvent choice (e.g., DMF or DMSO) and catalyst optimization (e.g., triethylamine) are critical for yield improvement. Evidence from analogous compounds shows yields ranging from 87% to 95% under reflux conditions .
Q. How can the purity and structural integrity of the compound be validated post-synthesis?
- Methodological Answer : Comprehensive characterization includes:
- Elemental analysis : Compare calculated vs. experimental C, H, N percentages (e.g., deviations <0.4% indicate purity) .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., thiadiazole C=N peaks at ~160 ppm; thiazole protons as singlet near δ 7.5 ppm) .
- FT-IR : Identify key functional groups (e.g., carboxamide C=O stretch at ~1680 cm⁻¹) .
- Melting point consistency : Narrow range (e.g., 108–110°C) supports purity .
Q. What solvent systems and reaction conditions maximize yield in thiadiazole-thiazole coupling?
- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility of intermediates. Catalytic bases like triethylamine improve nucleophilic substitution efficiency. For example, coupling reactions with aryl thiazoles achieved 89–95% yields under reflux (80–100°C, 6–8 hours) .
Advanced Research Questions
Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking studies : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., enzyme active sites). For instance, thiadiazole-thiazole hybrids showed favorable binding to α-glucosidase in silico, with binding energies <−8 kcal/mol .
- QSAR modeling : Correlate substituent electronic properties (e.g., Hammett σ values) with experimental bioactivity to prioritize synthetic targets .
Q. How should researchers address discrepancies in spectroscopic data between synthesized batches?
- Methodological Answer :
- Batch comparison : Analyze NMR spectra for unexpected peaks (e.g., residual solvents or byproducts).
- Reaction monitoring : Use TLC or HPLC to track intermediate formation. For example, incomplete cyclization of thiosemicarbazides may introduce impurities detectable at Rf 0.3–0.5 .
- Control experiments : Repeat reactions with purified intermediates to isolate variability sources .
Q. What strategies optimize reaction scalability without compromising yield?
- Methodological Answer :
- Flow chemistry : Continuous reactors minimize side reactions in large-scale syntheses. For thiadiazoles, residence times of 30–60 minutes at 90°C achieved >85% conversion .
- Catalyst recycling : Immobilized catalysts (e.g., silica-supported POCl₃) reduce waste and cost .
Q. How can the compound’s stability under varying storage conditions be systematically evaluated?
- Methodological Answer :
- Accelerated degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis) for 4–12 weeks. Monitor decomposition via HPLC purity assays .
- Degradant identification : LC-MS/MS analysis of aged samples identifies hydrolytic or oxidative breakdown products (e.g., carboxamide cleavage to carboxylic acid) .
Data-Driven Analysis
Q. What experimental evidence supports the compound’s potential as a kinase inhibitor?
- Methodological Answer :
- Enzyme assays : Measure IC₅₀ values against kinases (e.g., EGFR, JAK2) using fluorescence-based ADP-Glo™ assays. For analogs, IC₅₀ values of 0.5–2 µM were reported .
- Cellular assays : Evaluate antiproliferative activity in cancer cell lines (e.g., MCF-7, IC₅₀ = 10–20 µM) via MTT assays, comparing to reference inhibitors like imatinib .
Q. How can researchers reconcile conflicting bioactivity data in published studies?
- Methodological Answer :
- Meta-analysis : Compare assay conditions (e.g., ATP concentrations in kinase assays) and cell line genetic backgrounds.
- Standardized protocols : Adopt CLSI guidelines for cytotoxicity assays to minimize inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
